4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine
Overview
Description
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is a chemical compound with the molecular formula C12H18FN3 and a molecular weight of 223.29 g/mol. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-amino-2-fluoro-phenyl group and two methyl groups at the 2 and 6 positions of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the reaction of 2,6-dimethyl-piperazine with 4-fluoroaniline under specific conditions to introduce the amino group. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has various applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies. In medicine, it has potential applications in drug discovery and development. In industry, it can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is unique in its structure and properties compared to other similar compounds. Some similar compounds include 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester and other piperazine derivatives. These compounds share the piperazine core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
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Properties
IUPAC Name |
4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-8-6-16(7-9(2)15-8)12-4-3-10(14)5-11(12)13/h3-5,8-9,15H,6-7,14H2,1-2H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXNCZPJTRPOGY-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672631 | |
Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943752-32-7 | |
Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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